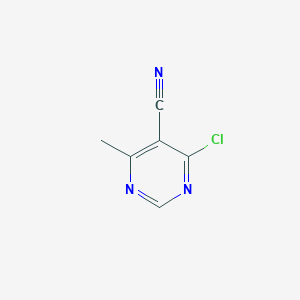

4-Chloro-6-methylpyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 4-chloro-6-methylpyrimidine-5-carbonitrile, involves various chemical reactions and methodologies. For instance, a novel protocol for the synthesis of pyrimidine derivatives through Vilsmeier-Haack chlorination has been developed, which emphasizes the importance of specific synthesis pathways in obtaining such compounds with high purity and yield (Jukić et al., 2010). Moreover, scalable syntheses approaches have been described for the production of pyrimidine intermediates, highlighting the industrial applicability and efficiency of these synthetic processes (Zhao et al., 2012).

Molecular Structure Analysis

X-ray diffraction, UV, IR, and NMR spectroscopy are crucial techniques in the analysis of the molecular structure of pyrimidine derivatives. These methods provide detailed information on the geometric parameters, molecular conformations, and crystal structures, offering insights into the compound's molecular stability and reactivity (Jukić et al., 2010). Furthermore, DFT, molecular docking, and experimental spectroscopic techniques have been applied to study the electronic properties and biological activity potential of pyrimidine compounds, demonstrating their significance in medicinal chemistry (Aayisha et al., 2019).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, contributing to their versatility in organic synthesis. For example, the transformation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-amines into azine fused thiazole-2-carbonitriles through thermolysis and ANRORC style ring transformations demonstrates the reactivity and functional group interconversion capabilities of these compounds (Koutentis et al., 2013).

Physical Properties Analysis

The physical properties of 4-chloro-6-methylpyrimidine-5-carbonitrile, such as melting point, solubility, and optical properties, are influenced by its molecular structure. Spectroscopic analyses, including UV–vis absorption and fluorescence spectroscopy, provide valuable data on the optical properties and the effects of solvents on these compounds, which are essential for their application in material science and photophysics (Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as reactivity towards nucleophiles, electrophiles, and various chemical agents, are critical for their application in synthetic chemistry. Multi-component cascade reactions and selective synthesis methodologies have been developed to construct highly functionalized bipyrimidine derivatives, showcasing the compound's utility in generating complex molecular architectures with potential biological activities (Chen et al., 2021).

Scientific Research Applications

Synthesis and Antibacterial Evaluation

4-Chloro-6-methylpyrimidine-5-carbonitrile is involved in the synthesis of thiazolo[4,5-d]pyrimidines, which exhibit antibacterial properties. The compound is utilized as a precursor in reactions with carbon disulfide and various alkyl halides, leading to derivatives with potential antibacterial activity (Rahimizadeh et al., 2011).

X-Ray and Spectroscopic Analysis

This chemical is also used in the synthesis of related pyrimidine derivatives, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. These compounds are analyzed using X-ray and spectroscopic methods, shedding light on their structural and optical properties, including absorption and fluorescence spectra (Jukić et al., 2010).

Reactions with 2-Methylthiopyrimidines

The compound serves as a starting material in the synthesis of various fused pyrimidines, demonstrating its versatility in forming complex structures with potential pharmaceutical applications (El-Reedy et al., 1989).

Synthesis of Key Intermediates for Vitamin B1

4-Chloro-6-methylpyrimidine-5-carbonitrile is a key intermediate in the scalable synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a precursor for Vitamin B1. This highlights its role in the industrial production of essential vitamins (Zhao et al., 2012).

Antimicrobial Evaluation

Compounds derived from 4-Chloro-6-methylpyrimidine-5-carbonitrile, such as various pyrimidine and condensed pyrimidine derivatives, have been evaluated for their antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Abdelghani et al., 2017).

Development of Corrosion Inhibitors

Pyrazolopyridine derivatives synthesized from 4-Chloro-6-methylpyrimidine-5-carbonitrile are investigated as potential corrosion inhibitors for mild steel in acidic environments, indicating its application in materials science and engineering (Dandia et al., 2013).

Synthesis of Bioactive Heterocycles

The compound is also used in the synthesis of bioactive heterocycles, which are investigated for various pharmacological activities, including antimicrobial properties (El-ziaty et al., 2018).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can cause harm . The signal word for this compound is "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Mode of Action

It’s worth noting that pyrimidine derivatives have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Pyrimidine derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Pyrimidine derivatives have been associated with a variety of biological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .

properties

IUPAC Name |

4-chloro-6-methylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-4-5(2-8)6(7)10-3-9-4/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFULNPICFYUOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methylpyrimidine-5-carbonitrile | |

CAS RN |

425395-73-9 |

Source

|

| Record name | 4-chloro-6-methylpyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide](/img/structure/B2486927.png)

![Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate](/img/structure/B2486942.png)

![N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2486944.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2486945.png)